2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate
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Overview
Description
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.2. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common synthetic routes involves the reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with tert-butyl 2-bromo-2-methylpropanoate under basic conditions to yield the desired compound. This reaction typically takes place in an organic solvent like dichloromethane or toluene, with the addition of a strong base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods:
Industrial synthesis of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate often involves optimized batch or continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and automated reaction control systems enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide, which can oxidize the methyl group to a carboxyl or aldehyde group.
Reduction reactions may involve hydrogenation using catalysts like palladium on carbon to reduce the bromine atom to a hydrogen atom.
Substitution reactions include nucleophilic substitutions where the bromine atom is replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or primary amines under basic conditions.
Major Products:
Oxidation of the methyl group leads to the formation of carboxylated derivatives.
Reduction of the bromine atom produces the corresponding hydrogen-substituted isoquinoline.
Nucleophilic substitution yields hydroxyl or amine-substituted derivatives.
Scientific Research Applications: 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has shown promise in a range of scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies exploring the structural and functional roles of isoquinoline derivatives in biological systems.
Industry: The compound's unique structural features make it a candidate for use in the development of specialized materials with desired chemical and physical properties.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate key pathways related to neurotransmission and enzyme activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest a potential role in modulating receptor-ligand interactions and influencing signal transduction processes.
Comparison with Similar Compounds: this compound can be compared with other isoquinoline derivatives to highlight its uniqueness. Similar compounds include:
2-tert-butyl 3-methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate: This compound differs by the presence of a chlorine atom instead of a bromine atom, which may influence its reactivity and applications.
2-tert-butyl 3-methyl (3R)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate: The presence of a fluorine atom provides distinct physicochemical properties and potential biological activities.
2-tert-butyl 3-methyl (3R)-7-iodo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate:
Each of these compounds offers unique properties that can be leveraged for specific scientific and industrial applications, showcasing the versatility and potential of the isoquinoline scaffold.
Properties
CAS No. |
2679949-52-9 |
---|---|
Molecular Formula |
C16H20BrNO4 |
Molecular Weight |
370.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.